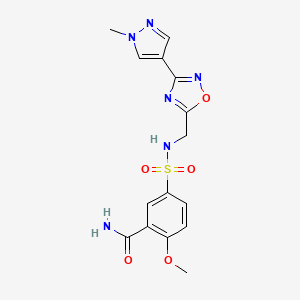

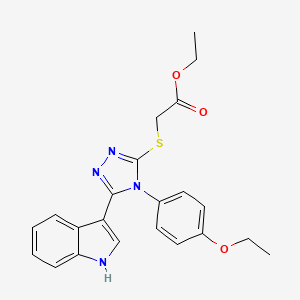

![molecular formula C22H22N4O5 B3002500 N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189878-93-0](/img/structure/B3002500.png)

N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related functional groups and structural motifs. For instance, the first paper discusses a series of 3-(arylmethyl)-1H-indole-5-carboxamides with fluorinated amide substituents, one of which has been chosen for clinical evaluation due to its potent activity as a leukotriene receptor antagonist . The second paper analyzes a novel benzamide derivative, providing both experimental and theoretical insights into its molecular structure and properties, including antioxidant activity .

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques. For example, the enantioselective synthesis of a fluorinated 3-benzyl-5-indolecarboxamide compound was achieved using a diastereoselective alkylation as a key step to establish chirality with high enantiomeric purity . Although the synthesis of the compound is not detailed in the provided papers, similar strategies involving careful selection of chiral centers and protecting groups could be applicable.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods allow for the determination of crystal systems, lattice constants, and the agreement between experimental and calculated geometrical parameters. For the compound , similar analytical techniques would likely be employed to determine its precise molecular structure.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through theoretical calculations, such as density functional theory (DFT), to estimate the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are useful tools in predicting how a molecule might interact with other chemical entities . These analyses can provide insights into the types of chemical reactions the compound might undergo.

Physical and Chemical Properties Analysis

The electronic properties of benzamide derivatives, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties, can be calculated using DFT. These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antioxidant properties of such compounds can be determined using assays like the DPPH free radical scavenging test, which could also be relevant for the compound .

Scientific Research Applications

Antihypertensive Activity

Research by Caroon et al. (1981) investigated compounds similar to the one for their potential as antihypertensive agents. They focused on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, finding some compounds to be effective as alpha-adrenergic blockers, indicating potential in managing hypertension (Caroon et al., 1981).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties. Their research highlights the potential of such compounds in treating inflammatory conditions and pain (Abu‐Hashem et al., 2020).

Antiviral Activity

Apaydın et al. (2020) developed N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of these compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

HIV Entry Inhibitors

Watson et al. (2005) explored compounds including 1,4,9-triazaspiro[5.5]undec-9-yl derivatives as potential HIV entry inhibitors. Their study provides insights into the mechanism of action of these compounds in blocking the CCR5 receptor, crucial for HIV-1 entry into cells (Watson et al., 2005).

Antimicrobial Activity

Wang et al. (2012) synthesized benzo[d]isothiazol-3(2H)-ones, showing promising antimicrobial activity. This suggests the potential use of similar compounds in combating microbial infections (Wang et al., 2012).

Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors

Fleita et al. (2013) developed triazaspiro[4.5]dec-8-ene benzylidine derivatives as potential anti-breast cancer agents and epidermal growth factor receptor inhibitors. Their findings offer a basis for new cancer therapies (Fleita et al., 2013).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-29-16-5-2-14(3-6-16)19-20(27)25-22(24-19)8-10-26(11-9-22)21(28)23-15-4-7-17-18(12-15)31-13-30-17/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYUFGFZMEIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

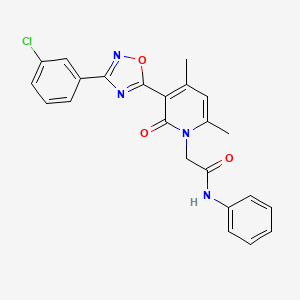

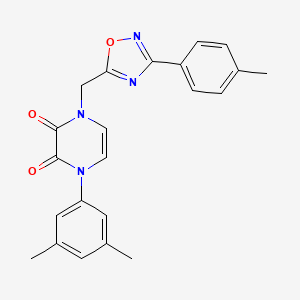

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

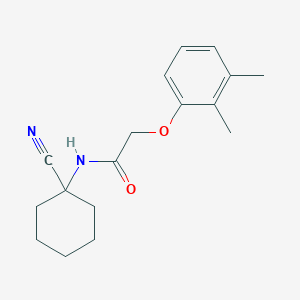

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)

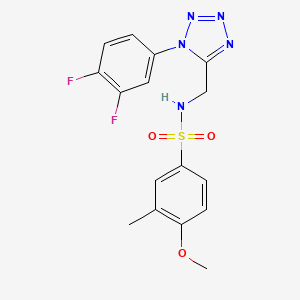

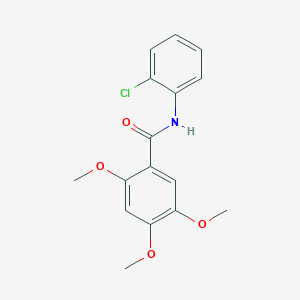

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

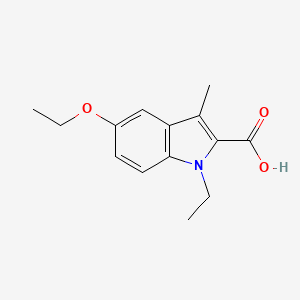

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)